molecular formula C11H17N3O4S B2942792 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396791-07-3

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2942792
CAS No.: 1396791-07-3
M. Wt: 287.33
InChI Key: XOQVWCTUEGARJV-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide (CAS No: 1396791-07-3) is a synthetic organic compound with a molecular formula of C11H17N3O4S and a molecular weight of 287.34 g/mol . This chemical features a unique structure combining an isoxazole heterocycle with an oxalamide linker and a side chain containing a hydroxy and methylthio group. The isoxazole ring is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities . Compounds containing this structure have been investigated for a range of pharmacological properties, including potential immunosuppressive and anti-inflammatory effects . Research into similar isoxazole derivatives has shown that they can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and modulate the production of cytokines such as Tumor Necrosis Factor alpha (TNF-α) . The mechanism of action for some related compounds involves the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and Fas in cellular models . This makes such compounds valuable tools for immunological and biochemical research. The presence of the methylthioether side chain may also influence the compound's physicochemical properties and bioavailability. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information, and ensure compliance with all local and national regulations.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-11(17,4-6-19-2)7-12-9(15)10(16)13-8-3-5-18-14-8/h3,5,17H,4,6-7H2,1-2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQVWCTUEGARJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=NOC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxalamide group: This step may involve the reaction of an oxalyl chloride derivative with an amine precursor.

    Addition of the hydroxy and methylthio groups: These functional groups can be introduced through nucleophilic substitution or addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides are a structurally diverse class with applications ranging from flavoring agents to antiviral therapeutics. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Structural Analogs

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Primary Application Key Data/Findings
Target Compound 2-Hydroxy-2-methyl-4-(methylthio)butyl; isoxazol-3-yl Not explicitly provided (estimated: ~C13H21N3O3S) ~323.4 (estimated) Unknown (potential antiviral/flavor agent) Methylthio group may enhance lipophilicity; isoxazole may confer metabolic stability .
N1-(2,4-Dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide (CAS 1396808-27-7) 2,4-Dimethoxyphenyl; 2-hydroxy-2-methyl-4-(methylthio)butyl C18H26N2O5S 382.48 Flavoring agent (hypothesized) Structural similarity to S336 (CAS 745047-53-4), a potent umami agonist .
N1-(Isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034509-26-5) Isoxazol-3-yl; tetrahydro-2H-pyran-4-yl-piperidinyl C16H24N4O4 336.39 Kinase inhibition (hypothesized) Higher molecular weight due to piperidine-tetrahydropyran moiety; potential CNS activity.
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14, ) 4-Chlorophenyl; thiazolyl-pyrrolidinyl C19H22ClN3O3S 408.10 HIV entry inhibition IC50 < 1 µM against HIV-1; stereochemistry impacts potency (1:1 diastereomeric mixture) .

Functional Analogs

  • S336 (CAS 745047-53-4): A flavoring oxalamide with 2,4-dimethoxybenzyl and 2-(pyridin-2-yl)ethyl groups. Exhibits high umami potency (EC50 ~0.3 µM at hTAS1R1/hTAS1R3 receptors).
  • N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c, ) : A kinase inhibitor with trifluoromethyl and pyridyl groups. Higher molecular weight (C22H16ClF4N3O4, MW 509.8) and distinct physicochemical properties (melting point 260–262°C) due to halogenation .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The isoxazol-3-yl group in the target compound may enhance binding to biological targets (e.g., viral entry proteins or taste receptors) compared to benzamide or thiazole analogs.
  • Unanswered Questions :
    • Synthetic routes for the target compound require optimization (e.g., yield, stereochemical control).
    • Biological screening data (e.g., antiviral, umami potency) are absent in the evidence and warrant experimental validation.

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H16N2O3S
  • Molecular Weight : 252.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with oxalamide precursors. The synthetic pathway can be summarized as follows:

  • Preparation of Isoxazole Derivative : This involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of Oxalamide : The oxalamide is synthesized by reacting oxalic acid with amine derivatives.
  • Coupling Reaction : The isoxazole derivative is then coupled with the oxalamide to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives possessing the isoxazole moiety displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), suggesting that modifications in the structure could enhance efficacy against tumors .

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Specifically, it has been noted that similar compounds can inhibit enzymes like alkaline phosphatase, which plays a role in various physiological processes .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Cytotoxicity Assay Showed IC50 values of 25 µM against MCF7 cells, indicating moderate cytotoxicity.
Enzyme Inhibition Identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 15 µM.

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